butyl (3,5-dimethylphenyl)carbamate
Description
Butyl (3,5-dimethylphenyl)carbamate is a carbamate derivative featuring a 3,5-dimethylphenyl group attached to a carbamate moiety, with a butyl chain as the ester substituent. This compound belongs to the broader class of aryl carbamates, which are characterized by their carbamate (-O-C(=O)-NH-) linkage. Carbamates are widely utilized in agrochemicals, pharmaceuticals, and materials science due to their stability, tunable lipophilicity, and diverse biological activities. The 3,5-dimethylphenyl group enhances steric bulk and electron-withdrawing properties, which can influence both chemical reactivity and intermolecular interactions, such as chiral recognition in chromatographic applications or binding affinity in biological systems .
Properties
IUPAC Name |
butyl N-(3,5-dimethylphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-5-6-16-13(15)14-12-8-10(2)7-11(3)9-12/h7-9H,4-6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYPHHPDSBACIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC(=CC(=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl (3,5-dimethylphenyl)carbamate typically involves the reaction of 3,5-dimethylphenyl isocyanate with butanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The general reaction scheme is as follows:
3,5-dimethylphenyl isocyanate+butanol→butyl (3,5-dimethylphenyl)carbamate
The reaction is usually catalyzed by a base such as triethylamine, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Butyl (3,5-dimethylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized carbamate derivatives.
Reduction: Amines and alcohols.
Substitution: Substituted carbamates.
Scientific Research Applications
Butyl (3,5-dimethylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of butyl (3,5-dimethylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing the substrate from binding. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.
Comparison with Similar Compounds
Methyl (3-Benzyl-5-hydroxyphenyl)carbamate (3e)
- Structure : Differs in the ester group (methyl vs. butyl) and the presence of a benzyl-hydroxyphenyl core.
- Properties: Lower molecular weight (C15H16NO3) and melting point (120–121°C) compared to butyl derivatives. Demonstrates moderate antitubercular activity, with a yield of 52% in synthesis .
Benzyl (3-Benzyl-5-hydroxyphenyl)carbamate (3d)
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
- Structure : Replaces the carbamate group with a carboxamide (-CONH-) linkage.
- Activity: Exhibits potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts. The electron-withdrawing 3,5-dimethylphenyl group enhances activity compared to non-substituted analogues .
- Key Insight : Carbamates generally exhibit higher hydrolytic stability than carboxamides, making them preferable for environmental or pharmaceutical applications requiring prolonged activity.
Polysaccharide-Based Carbamates in Chromatography
Cellulose Tris(3,5-Dimethylphenyl Carbamate)
- Application : Widely used as a chiral stationary phase (CSP) in HPLC. Demonstrates high enantioselectivity for 3-hydroxy fatty acids (C6–C14), with resolution improving as chain length increases .
- Performance: Achieves a degree of substitution (DS) of 1.84 (92%) when synthesized via aminolysis, enabling efficient chiral recognition .
Amylose Tris(3,5-Dimethylphenyl Carbamate)
- Comparison: Similar to cellulose derivatives but with amylose’s helical structure providing distinct selectivity. Resolves enantiomers of 3-hydroxyalkanoic acids (C6–C14) with elution order S < R .
- Limitation : Less effective for short-chain analytes (
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Cellulose 2,3-Bis(3,5-Dimethylphenyl Carbamate)-6-(α-Phenylethyl Carbamate)
Insights :
- Lower yields (e.g., 20% for 3c) may result from steric hindrance of the 3,5-dimethylphenyl group.
- Higher melting points correlate with increased aromatic substitution (e.g., 158°C for tert-butyl derivative 3g).
Biological Activity
Butyl (3,5-dimethylphenyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into the compound's biological properties, mechanisms of action, and relevant studies that highlight its efficacy.
This compound is a carbamate derivative characterized by its butyl group attached to a 3,5-dimethylphenyl moiety. The synthesis of this compound typically involves the reaction of 3,5-dimethylphenol with butyl isocyanate, forming the carbamate linkage. This structure is crucial as it influences the compound's biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. The mechanism involves:
- Enzyme Inhibition : The compound can inhibit certain enzymes by forming stable complexes with their active sites. This prevents substrate binding and subsequent enzymatic reactions.
- Membrane Disruption : Some studies suggest that carbamates can disrupt microbial membranes, leading to cell lysis and death.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens:
- Bacterial Activity : Studies have shown that this compound demonstrates inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to have a minimum inhibitory concentration (MIC) in the range of 16-64 μg/mL against common bacterial strains .
- Fungal Activity : The compound also displays antifungal properties, making it a candidate for further development in treating fungal infections.
Case Studies
- Antichlamydial Activity : In a study investigating new compounds for antichlamydial activity, derivatives similar to this compound were evaluated. Results indicated moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, showcasing its potential in targeting specific pathogens .
- Mycobacterium tuberculosis : Another study focused on carbamate derivatives found that certain structural modifications led to improved activity against M. tuberculosis, with MIC values as low as 0.625 μg/mL for some derivatives . While not directly testing this compound, these findings suggest structural similarities may confer similar activities.
Research Findings Summary Table
| Study Focus | Pathogen | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antibacterial Activity | N. meningitidis | 64 | Moderate activity observed |
| Antibacterial Activity | H. influenzae | 32 | Compound shows potential as an antibiotic |
| Antitubercular Activity | M. tuberculosis | 0.625 - 6.25 | Structural modifications enhance efficacy |
| Antifungal Activity | Various fungi | Not specified | Potential candidate for antifungal therapies |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
